2-(4-Bromophenyl)-2-oxoacetic acid
Overview
Description
2-(4-Bromophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of phenylacetic acid, where a bromine atom is substituted at the para position of the phenyl ring, and an oxo group is attached to the alpha carbon of the acetic acid moiety
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds participate in sm cross-coupling reactions , which are key biochemical pathways in the synthesis of many organic compounds.
Result of Action
Similar compounds have been known to cause the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
Action Environment
It’s known that the success of sm cross-coupling reactions, in which similar compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)-2-oxoacetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One notable interaction is with plant protoplasts, where it conjugates with aspartic acid to form 4-bromophenylacetyl-L-aspartic acid . This interaction highlights its potential role in modifying amino acids and influencing protein synthesis. Additionally, this compound can react with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin . These reactions demonstrate its versatility in biochemical pathways.
Cellular Effects
This compound has been observed to have growth inhibitory effects on various cell types. For instance, it causes depolarization of the transmembrane potential difference in tobacco protoplasts, leading to growth inhibition . This compound also affects cellular processes by influencing cell signaling pathways and gene expression. The depolarization effect suggests that this compound may interfere with ion channels or transporters, thereby altering cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can result in altered nerve impulse transmission and subsequent behavioral changes. Additionally, the compound’s ability to conjugate with aspartic acid suggests that it may influence protein synthesis and post-translational modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained growth inhibition and altered cellular metabolism, indicating its potential for long-term biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit specific biochemical pathways . At higher doses, it may cause adverse effects such as toxicity and behavioral changes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. One notable pathway is its conjugation with aspartic acid to form 4-bromophenylacetyl-L-aspartic acid . This interaction suggests that the compound may play a role in amino acid metabolism and protein synthesis. Additionally, its reaction with sodium tetraphenylborate to form felbinac indicates its involvement in complex biochemical transformations.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s ability to depolarize the transmembrane potential difference in tobacco protoplasts suggests that it may interact with ion channels or transporters . This interaction can influence its localization and accumulation within specific cellular compartments, affecting its overall biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s ability to conjugate with aspartic acid and form 4-bromophenylacetyl-L-aspartic acid suggests that it may be directed to specific compartments or organelles involved in protein synthesis and modification . Additionally, its interaction with acetylcholinesterase indicates potential localization within the nervous system, where it can influence nerve impulse transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Electrophilic Aromatic Substitution: : One common method to prepare 2-(4-Bromophenyl)-2-oxoacetic acid involves the bromination of phenylacetic acid. This reaction typically uses bromine (Br2) and a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the para position.
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Condensation Reaction: : Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(4-Bromophenyl)-2-oxoacetic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the oxo group.
2-(4-Chlorophenyl)-2-oxoacetic acid: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-2-oxoacetic acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
2-(4-Bromophenyl)-2-oxoacetic acid is unique due to the presence of both the bromine atom and the oxo group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in electrophilic and nucleophilic reactions, while the oxo group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASZGGQRDGLTIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345346 | |
Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7099-87-8 | |
Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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